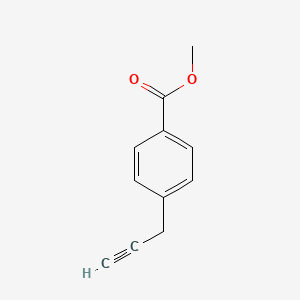

Methyl 4-(prop-2-YN-1-YL)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-prop-2-ynylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-3-4-9-5-7-10(8-6-9)11(12)13-2/h1,5-8H,4H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPPHEYUBACMCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260671-23-5 | |

| Record name | methyl 4-(prop-2-yn-1-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reactivity and Derivatization Studies of Methyl 4 Prop 2 Yn 1 Yl Benzoate

Alkyne Functional Group Transformations

The terminal alkyne group is a cornerstone of this compound's reactivity, enabling a variety of powerful and selective chemical reactions.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. Methyl 4-(prop-2-yn-1-yl)benzoate is an excellent substrate for this reaction, readily undergoing cycloaddition with a wide range of azides to produce highly functionalized triazole derivatives. These reactions are typically characterized by high yields, mild reaction conditions, and exceptional regioselectivity. The resulting triazole products have found applications in medicinal chemistry and materials science. For instance, the reaction of this compound with benzyl (B1604629) azide (B81097) in the presence of a copper(I) catalyst affords the corresponding 1,2,3-triazole in excellent yield.

Table 1: Examples of CuAAC Reactions with this compound

| Azide Reactant | Catalyst | Solvent | Product | Yield (%) |

| Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Methyl 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)benzoate | >95 |

| Phenyl azide | Copper(I) iodide | THF | Methyl 4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)benzoate | 92 |

| 1-Azido-4-nitrobenzene | [Cu(PPh₃)₃Br] | Toluene | Methyl 4-((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)benzoate | 88 |

The terminal alkyne of this compound is a versatile handle for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, in particular, has been extensively employed to couple this alkyne with a variety of aryl and vinyl halides. These reactions, typically catalyzed by a palladium complex in the presence of a copper co-catalyst and a base, provide a direct route to internal alkynes. The resulting diarylalkynes and enynes are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and organic electronic materials.

For example, the Sonogashira coupling of this compound with iodobenzene, catalyzed by Pd(PPh₃)₄ and CuI, yields Methyl 4-(3-phenylprop-2-yn-1-yl)benzoate. This transformation highlights the efficiency of this method for constructing new C(sp)-C(sp²) bonds.

Table 2: Sonogashira Coupling of this compound

| Aryl/Vinyl Halide | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product | Yield (%) |

| Iodobenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF | Methyl 4-(3-phenylprop-2-yn-1-yl)benzoate | 85 |

| 4-Bromotoluene | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | Methyl 4-(3-(p-tolyl)prop-2-yn-1-yl)benzoate | 78 |

| (E)-1-Iodo-2-phenylethene | Pd(OAc)₂/XPhos | None | Cs₂CO₃ | Toluene | Methyl 4-(5-phenylpent-2-en-4-yn-1-yl)benzoate | 72 |

The electron-rich triple bond of the alkyne in this compound is susceptible to a variety of chemo- and regioselective addition reactions. These transformations allow for the introduction of new functional groups and the construction of diverse molecular frameworks. For example, the hydrohalogenation of the alkyne can lead to the formation of vinyl halides, which are themselves valuable synthetic intermediates. The regioselectivity of this addition is often governed by Markovnikov's rule, with the halogen adding to the more substituted carbon of the alkyne.

Furthermore, the hydration of the alkyne, typically catalyzed by mercury(II) salts or other transition metal complexes, can afford methyl ketones. The regioselectivity of this reaction can also be controlled to favor the formation of the desired ketone isomer.

The propargyl group of this compound can participate in a range of intramolecular cyclizations and cascade reactions, leading to the formation of complex polycyclic systems. These transformations are often triggered by the activation of the alkyne by a transition metal catalyst, such as gold or platinum. For instance, in the presence of a suitable nucleophile within the same molecule, a gold-catalyzed intramolecular cyclization can lead to the formation of various heterocyclic structures.

These cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient and atom-economical. They provide rapid access to molecular complexity from a relatively simple starting material.

Ester Functional Group Reactivity

The methyl ester group in this compound provides another point for chemical modification, allowing for the diversification of the molecular scaffold.

The methyl ester of this compound can be readily converted to other esters through transesterification. This process typically involves reacting the methyl ester with an alcohol in the presence of an acid or base catalyst. By varying the alcohol, a wide array of ester derivatives can be synthesized, each with potentially unique physical, chemical, and biological properties. This approach allows for the fine-tuning of the molecule's characteristics for specific applications. For example, reaction with a long-chain alcohol can increase lipophilicity, while reaction with a polyether-containing alcohol can enhance water solubility.

Table 3: Transesterification of this compound

| Alcohol | Catalyst | Conditions | Product |

| Ethanol | H₂SO₄ (cat.) | Reflux | Ethyl 4-(prop-2-yn-1-yl)benzoate |

| Isopropanol | Sodium methoxide (B1231860) (cat.) | Reflux | Isopropyl 4-(prop-2-yn-1-yl)benzoate |

| Benzyl alcohol | Titanium(IV) isopropoxide (cat.) | Toluene, Reflux | Benzyl 4-(prop-2-yn-1-yl)benzoate |

Selective Reduction to Corresponding Alcohol Functionalities

The selective reduction of the methyl ester in this compound to the corresponding benzyl alcohol, (4-(prop-2-yn-1-yl)phenyl)methanol, presents a significant chemoselectivity challenge. The molecule contains two reducible functional groups: the methyl ester and the alkyne. The choice of reducing agent and reaction conditions is critical to selectively target the ester while preserving the triple bond, or vice versa.

Powerful, non-selective hydride-transfer reagents like Lithium Aluminum Hydride (LiAlH₄) are expected to reduce both the ester and the alkyne, leading to a mixture of products, including the fully saturated analog, (4-propylphenyl)methanol. libretexts.org Therefore, milder and more selective reagents are required.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically reduces aldehydes and ketones but not esters under standard conditions. masterorganicchemistry.com However, the reduction of esters with NaBH₄ can be accomplished under specific conditions, such as at elevated temperatures or with the addition of activating agents like lithium chloride (LiCl) or calcium chloride (CaCl₂). researchgate.net These additives are thought to enhance the electrophilicity of the ester carbonyl, facilitating hydride attack. researchgate.net The key challenge is that these conditions must be mild enough to avoid the simultaneous reduction of the alkyne.

Conversely, methods exist for the chemoselective reduction of alkynes. Dissolving metal reductions, such as with sodium in liquid ammonia, typically reduce alkynes to trans-alkenes. libretexts.orgyoutube.com Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) would selectively reduce the alkyne to a cis-alkene. A two-stage trans hydrosilylation and protodesilylation can also achieve the reduction of an alkyne to an (E)-alkene in the presence of sensitive functional groups. nih.govorganic-chemistry.org

The table below summarizes the expected outcomes for the reduction of this compound with various reducing agents, highlighting the challenge of achieving selective ester reduction.

| Reagent/System | Target Functionality | Expected Major Product | Selectivity Profile |

| LiAlH₄ | Ester & Alkyne | (4-propylphenyl)methanol | Non-selective |

| NaBH₄ | Ester | (4-(prop-2-yn-1-yl)phenyl)methanol | Low reactivity with ester; alkyne generally stable |

| NaBH₄ / LiCl or CaCl₂ | Ester | (4-(prop-2-yn-1-yl)phenyl)methanol | Potentially selective for ester under optimized conditions researchgate.net |

| H₂ / Lindlar's Catalyst | Alkyne | Methyl 4-(prop-2-en-1-yl)benzoate (cis) | Highly selective for alkyne |

| Na / NH₃(l) | Alkyne | Methyl 4-(prop-2-en-1-yl)benzoate (trans) | Highly selective for alkyne libretexts.org |

| [Cp*Ru(MeCN)₃]PF₆, Silane; then CuI, TBAF | Alkyne | Methyl 4-(prop-2-en-1-yl)benzoate (trans) | Highly selective for alkyne organic-chemistry.org |

This table is based on general principles of chemical reactivity and may require experimental verification for this specific substrate.

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound can be functionalized through various strategies, primarily electrophilic aromatic substitution and directed ortho-metalation. The regiochemical outcome of these reactions is dictated by the electronic properties of the existing para-substituents.

In electrophilic aromatic substitution (EAS), the directing effects of the two substituents on the ring determine the position of the incoming electrophile. The methyl ester group (-COOCH₃) is an electron-withdrawing group and acts as a deactivator and a meta-director. organicchemistrytutor.com Conversely, the propargyl group (-CH₂-C≡CH) is generally considered a weak activating group (via hyperconjugation and inductive effects) and an ortho-, para-director. stackexchange.com

Since the two groups are in a para relationship, their directing effects are cooperative. Both groups direct incoming electrophiles to the same positions: the carbons ortho to the propargyl group, which are simultaneously meta to the methyl ester group. This leads to a high degree of regioselectivity. Steric hindrance from the propargyl group is minimal, so substitution at these positions is generally favored.

The table below outlines the predicted major products for common electrophilic aromatic substitution reactions performed on this compound.

| Reaction | Reagents | Electrophile (E⁺) | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Methyl 3-nitro-4-(prop-2-yn-1-yl)benzoate |

| Bromination | Br₂, FeBr₃ | Br⁺ | Methyl 3-bromo-4-(prop-2-yn-1-yl)benzoate |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | Methyl 3-chloro-4-(prop-2-yn-1-yl)benzoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Methyl 3-acyl-4-(prop-2-yn-1-yl)benzoate |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ | Methyl 3-alkyl-4-(prop-2-yn-1-yl)benzoate |

Product predictions are based on established principles of electrophilic aromatic substitution. libretexts.org

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization, bypassing the usual rules of electrophilic substitution. wikipedia.org The reaction involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium species with an electrophile. organic-chemistry.org

For this compound, the primary candidate for a DMG is the methyl ester group. However, esters are generally poor DMGs because they are susceptible to nucleophilic addition by the organolithium base (e.g., n-BuLi or s-BuLi). organic-chemistry.org This can lead to the formation of ketones or tertiary alcohols as side products.

To achieve successful ortho-metalation, specific strategies must be employed. One approach is to use a more hindered or less nucleophilic base, such as lithium diisopropylamide (LDA) or a Hauser base (R₂NMgBr), which favors deprotonation over nucleophilic addition. Another strategy involves the in-situ conversion of the ester into a more robust DMG, such as a tertiary amide or an oxazoline, which are powerful directing groups. harvard.edu Recent studies have also shown that highly hindered amide bases like TMPMgCl•LiCl can effect efficient metalation of arenes with sensitive functional groups. harvard.edu

Assuming successful lithiation at the position ortho to the ester group, the resulting anion can be trapped with a wide variety of electrophiles to introduce new functional groups.

The table below presents potential strategies and outcomes for the DoM of this compound.

| Directing Group Strategy | Base | Electrophile (E) | Potential Product |

| Ester as DMG | LDA or TMPMgCl•LiCl | D₂O | Methyl 2-deuterio-4-(prop-2-yn-1-yl)benzoate |

| Ester as DMG | s-BuLi / TMEDA (low temp) | (CH₃)₃SiCl | Methyl 2-(trimethylsilyl)-4-(prop-2-yn-1-yl)benzoate |

| Ester as DMG | n-BuLi (carefully controlled) | I₂ | Methyl 2-iodo-4-(prop-2-yn-1-yl)benzoate |

| Ester as DMG | LDA | DMF | Methyl 2-formyl-4-(prop-2-yn-1-yl)benzoate |

These proposed reactions are based on established DoM methodologies and would require experimental optimization to overcome the challenge of nucleophilic attack on the ester. harvard.edursc.org

Multi-Component Reactions Utilizing the Bifunctional Nature of this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. organic-chemistry.org The bifunctional nature of this compound, possessing both a terminal alkyne and an aromatic ester, makes it an excellent substrate for various MCRs. The terminal alkyne, in particular, is a versatile handle for numerous metal-catalyzed transformations.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and specific formation of a 1,4-disubstituted 1,2,3-triazole ring. wikipedia.orgorganic-chemistry.org this compound can react with a diverse range of organic azides in a three-component setup to generate complex triazole-containing molecules. rsc.orgsigmaaldrich.com

Sonogashira Coupling: While typically a two-component cross-coupling, the Sonogashira reaction can be integrated into MCR sequences. wikipedia.orglibretexts.orgorganic-chemistry.org For example, this compound can couple with an aryl or vinyl halide, and the resulting internal alkyne could undergo a subsequent intramolecular cyclization or reaction with another component present in the pot.

Pauson-Khand Reaction: This is a formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt complex, to form a cyclopentenone. wikipedia.orgorganic-chemistry.org this compound can serve as the alkyne component in an intermolecular Pauson-Khand reaction with various alkenes, providing a route to densely functionalized cyclopentenones. nih.govnih.gov

The table below lists several potential MCRs in which this compound could be a key reactant.

| Reaction Name | Other Components | Catalyst/Mediator | Product Class |

| Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N₃) | Cu(I) source | 1,2,3-Triazoles organic-chemistry.org |

| A³ Coupling (Aldehyde-Alkyne-Amine) | Aldehyde (R¹CHO), Amine (R²R³NH) | Cu(I) or other metals | Propargylamines |

| Pauson-Khand Reaction | Alkene, Carbon Monoxide (CO) | Co₂(CO)₈ or Rh(I) | Cyclopentenones wikipedia.orgorganic-chemistry.org |

| Sequential Sonogashira / Cyclization | Aryl Halide (Ar-X), Nucleophile | Pd/Cu catalysts | Heterocycles researchgate.net |

This table illustrates the potential of this compound as a scaffold in various MCRs.

Sophisticated Spectroscopic and Analytical Characterization for Elucidation of Molecular Structure and Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of Methyl 4-(prop-2-yn-1-yl)benzoate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular skeleton can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the benzene ring closer to the electron-withdrawing methyl ester group are expected to appear at a lower field (higher ppm) compared to those adjacent to the propargyl group. The methyl ester protons would present as a sharp singlet. The propargyl group itself gives rise to two characteristic signals: a triplet for the terminal acetylenic proton due to coupling with the adjacent methylene protons, and a doublet for the benzylic methylene protons, which are coupled to the acetylenic proton.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons (with quaternary carbons showing different intensities), the two carbons of the alkyne, the benzylic methylene carbon, and the methyl carbon of the ester. The chemical shifts are influenced by the electronic environment of each carbon atom. For instance, the carbonyl carbon is significantly deshielded and appears at a high chemical shift value.

Table 1: Expected ¹H NMR Spectral Data for this compound (Predicted data based on analogous structures)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 7.95 | Doublet | ~ 8.0 | 2H, Aromatic (H-2, H-6) |

| ~ 7.30 | Doublet | ~ 8.0 | 2H, Aromatic (H-3, H-5) |

| ~ 3.90 | Singlet | - | 3H, Methoxy (-OCH₃) |

| ~ 3.50 | Doublet | ~ 2.5 | 2H, Methylene (-CH₂-) |

| ~ 2.20 | Triplet | ~ 2.5 | 1H, Acetylenic (≡C-H) |

Table 2: Expected ¹³C NMR Spectral Data for this compound (Predicted data based on analogous structures)

| Chemical Shift (δ) ppm | Assignment |

| ~ 166.5 | Carbonyl (C=O) |

| ~ 145.0 | Aromatic (C-4) |

| ~ 129.8 | Aromatic (C-2, C-6) |

| ~ 128.5 | Aromatic (C-3, C-5) |

| ~ 129.0 | Aromatic (C-1) |

| ~ 83.0 | Alkynyl (-C≡) |

| ~ 72.0 | Alkynyl (≡C-H) |

| ~ 52.0 | Methoxy (-OCH₃) |

| ~ 30.0 | Methylene (-CH₂-) |

To confirm the assignments made from one-dimensional spectra and to establish the precise connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a key cross-peak would be observed between the methylene protons (~3.50 ppm) and the terminal acetylenic proton (~2.20 ppm), confirming the propargyl fragment. Correlations between the adjacent aromatic protons would also be visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would show correlations between the ¹H signals and their corresponding ¹³C signals, for example: the aromatic protons at ~7.95 and ~7.30 ppm to their respective aromatic carbons, the methyl protons at ~3.90 ppm to the methoxy carbon at ~52.0 ppm, the methylene protons at ~3.50 ppm to the methylene carbon at ~30.0 ppm, and the acetylenic proton at ~2.20 ppm to the terminal alkyne carbon at ~72.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the different fragments of the molecule. Key expected correlations would include:

From the methylene protons (-CH₂-) to the aromatic quaternary carbon (C-4) and the internal alkyne carbon (-C≡).

From the aromatic protons (H-3, H-5) to the methylene carbon (-CH₂-).

From the aromatic protons (H-2, H-6) to the carbonyl carbon (C=O).

From the methyl ester protons (-OCH₃) to the carbonyl carbon (C=O).

Together, these 2D NMR experiments provide an unambiguous confirmation of the structure of this compound.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of the compound and offering insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound (C₁₁H₁₀O₂), the calculated monoisotopic mass is 174.06808 Da uni.lu. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula, distinguishing it from other potential compounds with the same nominal mass. Common adducts observed in electrospray ionization (ESI) or other soft ionization techniques would include [M+H]⁺, [M+Na]⁺, and [M+K]⁺ uni.lu.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [C₁₁H₁₀O₂ + H]⁺ | 175.07536 |

| [C₁₁H₁₀O₂ + Na]⁺ | 197.05730 |

| [C₁₁H₁₀O₂ + K]⁺ | 213.03124 |

Under harder ionization conditions, such as Electron Ionization (EI), the molecular ion undergoes fragmentation. The analysis of these fragment ions provides valuable structural information that corroborates the proposed connectivity. For this compound, characteristic fragmentation pathways are expected:

Loss of the methoxy radical (•OCH₃): A common fragmentation for methyl esters, leading to the formation of a benzoyl cation derivative with m/z = 143.

Loss of the propargyl group: Cleavage of the benzylic bond could result in the formation of a methyl benzoate (B1203000) cation (m/z = 135) or a tropylium-type ion.

Formation of the molecular ion peak: The parent ion [M]⁺ at m/z = 174 would be observed.

Analysis of these and other fragments helps to piece together the molecular structure and confirm the integrity of the synthesized compound.

Infrared (IR) Spectroscopy for Characterization of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of the alkyne and ester moieties.

Table 4: Expected IR Absorption Bands for this compound (Data based on characteristic frequencies and analogous compounds )

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3300 | C-H Stretch | Terminal Alkyne (≡C-H) |

| ~ 3050 | C-H Stretch | Aromatic |

| ~ 2950 | C-H Stretch | Methyl (-CH₃) |

| ~ 2120 | C≡C Stretch | Alkyne |

| ~ 1720 | C=O Stretch | Ester |

| ~ 1610 | C=C Stretch | Aromatic Ring |

| ~ 1280, 1110 | C-O Stretch | Ester |

The sharp peak around 3300 cm⁻¹ is a definitive indicator of the terminal acetylenic C-H bond . The absorption near 2120 cm⁻¹ corresponds to the carbon-carbon triple bond stretch. A very strong, prominent band around 1720 cm⁻¹ confirms the presence of the carbonyl group of the ester. Finally, the strong absorptions in the 1280-1110 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester group.

Computational and Theoretical Investigations into the Electronic Structure and Reactivity of Methyl 4 Prop 2 Yn 1 Yl Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental electronic properties and energetics of a molecule. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding the molecule's stability and reactivity.

DFT calculations on analogous aromatic esters and propargyl-containing compounds suggest that the geometry of methyl 4-(prop-2-yn-1-yl)benzoate is characterized by a planar benzoate (B1203000) group, with the propargyl group likely exhibiting some degree of rotational freedom. researchgate.net The electronic properties of the molecule are a composite of its constituent functional groups: the electron-withdrawing methyl benzoate moiety and the electron-rich alkyne group.

Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: The following data is illustrative and based on typical values for similar compounds calculated using DFT at the B3LYP/6-31G(d) level of theory, as direct published data for the target molecule is unavailable.

| Property | Value | Unit |

|---|---|---|

| Dipole Moment | ~2.5 - 3.5 | Debye |

| Total Energy | (Specific Value) | Hartrees |

| HOMO Energy | ~ -7.0 to -6.5 | eV |

| LUMO Energy | ~ -1.5 to -1.0 | eV |

| HOMO-LUMO Gap | ~ 5.0 to 6.0 | eV |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be primarily localized on the electron-rich propargyl group and the benzene (B151609) ring, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing methyl benzoate portion of the molecule, suggesting that this region is more susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability; a larger gap implies lower reactivity.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for predicting non-covalent interactions and the sites of electrophilic and nucleophilic attack.

In a theoretical ESP map of this compound, the oxygen atoms of the ester group would exhibit a strong negative potential (red), making them likely sites for hydrogen bonding and coordination to metal cations. The terminal alkyne proton, if acidic, and the protons on the benzene ring would show a positive potential (blue), indicating their susceptibility to interaction with nucleophiles. The alkyne's triple bond would also present a region of high electron density.

Elucidation of Reaction Mechanisms and Transition State Characterization through Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate details of chemical reactions, including the identification of transition states and the calculation of activation energies.

Computational screening has become an indispensable part of modern catalyst development. By modeling the interaction of this compound with various potential catalysts, researchers can predict which catalysts will be most effective for a given reaction. For instance, in the context of a click reaction (a 1,3-dipolar cycloaddition), DFT could be used to evaluate the performance of different copper or ruthenium catalysts by calculating the activation barriers for the catalytic cycle. acs.org This in silico screening can significantly reduce the experimental effort required to identify optimal catalytic systems.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and dynamic behavior of a molecule are critical to its function and reactivity. Conformational analysis and molecular dynamics simulations provide insights into these aspects.

A conformational analysis of this compound would reveal the most stable spatial arrangements of the molecule. The primary degree of rotational freedom would be around the C-O and C-C single bonds connecting the propargyl group to the benzoate core. Computational methods can be used to calculate the energy of the molecule as a function of these dihedral angles, identifying the low-energy conformers.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD can reveal how the molecule flexes, bends, and interacts with its environment. For this compound, MD simulations in different solvents could be used to understand how the solvent affects its conformational preferences and the accessibility of its reactive sites. researchgate.net

Lack of Specific Research Hinders Detailed Analysis of this compound

A thorough investigation into the computational and theoretical aspects of this compound reveals a significant gap in dedicated scientific literature. While general information regarding its basic properties is available, in-depth research focusing on its electronic structure, reactivity, and the development of structure-reactivity relationships through theoretical models is currently absent from publicly accessible databases and scholarly articles.

Efforts to locate specific studies on this compound have been unsuccessful. The search for computational analyses, such as those employing Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, or Frontier Molecular Orbital (HOMO-LUMO) calculations for this compound, did not yield any relevant results. Consequently, the generation of detailed research findings and data tables as requested is not feasible at this time.

While computational studies exist for structurally related molecules, such as (E)-Methyl 4-(prop-1-en-1-yl)benzoate and methyl 4-hydroxybenzoate, extrapolating this data to accurately describe this compound would be scientifically unsound. The presence of the propargyl group (prop-2-yn-1-yl) introduces unique electronic and steric features that would significantly influence its reactivity profile, making direct comparisons with other derivatives speculative.

The development of robust structure-reactivity relationships from theoretical models is contingent upon the availability of calculated molecular descriptors and energetic parameters derived from quantum chemical computations. Without these foundational data points for this compound, any discussion on this topic would be purely hypothetical and would not meet the required standards of scientific accuracy.

Therefore, the requested article focusing on the computational and theoretical investigations into this compound cannot be produced due to the lack of specific research on this particular chemical compound.

Applications of Methyl 4 Prop 2 Yn 1 Yl Benzoate in Advanced Organic Synthesis

Strategic Precursor in the Synthesis of Complex Natural Products

The propargyl group of Methyl 4-(prop-2-yn-1-yl)benzoate makes it a valuable precursor for synthesizing complex natural products. The terminal alkyne is a key substrate in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. rsc.orgorganic-chemistry.org This reaction allows for the direct linkage of the alkyne with aryl or vinyl halides, creating conjugated enyne or enediyne systems that are core structures in many natural products. rsc.org

While specific total syntheses employing this compound are not extensively documented in readily available literature, its potential is inferred from the widespread use of similar functionalized alkynes. The Sonogashira reaction is a cornerstone in building complex carbon skeletons, and a building block like this compound offers the advantage of introducing a substituted aromatic ring that can be further elaborated post-coupling. rsc.org For instance, the benzoate (B1203000) ester can be hydrolyzed to the corresponding carboxylic acid, providing a new site for amide bond formation or other modifications common in the late-stage functionalization of natural product synthesis.

Versatile Building Block for the Construction of Novel Heterocyclic Systems

This compound is a versatile starting material for creating novel heterocyclic compounds. The reactivity of the propargyl group is central to its utility in cyclization reactions. One key transformation is the intramolecular propargylation of aldehydes and ketones. mdpi.com In this type of reaction, a carbonyl group can be tethered to the benzoate portion of the molecule, and upon treatment with a catalyst such as a palladium(0) complex with diethylzinc, it can undergo intramolecular cyclization to form cyclic compounds containing a homopropargyl alcohol unit. mdpi.com This creates a direct pathway to functionalized carbocyclic and heterocyclic ring systems.

Furthermore, the terminal alkyne can participate in various annulation reactions, where a new ring is fused onto the existing benzene (B151609) ring. rsc.org These reactions, often following an initial Sonogashira coupling, can lead to a wide array of substituted heterocycles, such as benzo[b]furans. organic-chemistry.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) also allows for the formation of 1,2,3-triazole rings, which are important heterocyclic motifs in medicinal chemistry. organic-chemistry.org

Role as an Intermediate in the Synthesis of Advanced Organic Molecules

As an intermediate, this compound serves as a bridge in multi-step synthetic sequences. Its bifunctional nature allows for sequential reactions, where each functional group is addressed independently. For example, the alkyne can be used in a coupling reaction first, and the resulting complex molecule can then be modified at the ester position. cymitquimica.com

The propargyl group itself is a highly versatile functional moiety that opens up numerous synthetic pathways. mdpi.com It can be transformed into a variety of other groups or used to construct more complex building blocks. For example, propargyl groups can be conjugated to epoxides, creating highly functionalized intermediates for further transformations. mdpi.com The ability to participate in reactions such as the Sonogashira coupling, cycloadditions, and nucleophilic additions makes molecules like this compound valuable intermediates in the synthesis of functional materials and biologically active compounds. organic-chemistry.orgorganic-chemistry.org

Design and Synthesis of Specialized Molecular Linkers and Tethers for Bioconjugation

The most prominent application of this compound is in the field of bioconjugation, where it serves as a foundational structure for designing specialized molecular linkers. nih.govnih.govlumiprobe.com The terminal alkyne is the key functional group for "click chemistry," specifically the highly efficient and biocompatible copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). broadpharm.combroadpharm.comwikipedia.org This reaction allows for the stable and specific covalent attachment of the alkyne-containing linker to a biomolecule (like a protein, peptide, or oligonucleotide) that has been modified to contain an azide (B81097) group. organic-chemistry.orgnih.gov

This compound is a heterobifunctional linker. One end, the alkyne, is used for the click reaction. The other end, the methyl benzoate, can be hydrolyzed to a carboxylic acid. This acid can then be activated and coupled to another molecule, such as a drug, a fluorescent dye, or a targeting ligand, via standard amide bond formation. This allows the compound to tether two different molecular entities together.

The combination of click chemistry for the biomolecule connection and traditional amide coupling for the payload attachment provides a powerful and modular strategy for creating antibody-drug conjugates (ADCs), diagnostic probes, and other advanced bioconjugates. nih.govbroadpharm.com

Contributions of Methyl 4 Prop 2 Yn 1 Yl Benzoate to Materials Science

Utilization as a Monomer in Advanced Polymerization Reactions.

There is no available literature describing the use of Methyl 4-(prop-2-yn-1-yl)benzoate as a monomer in advanced polymerization reactions.

Synthesis of Alkyne-Functionalized Polymers and Copolymers.

No studies have been found that report the synthesis of homopolymers or copolymers from this compound. In principle, the terminal alkyne group could participate in various polymerization reactions, such as those catalyzed by transition metals or through radical-mediated processes, to yield polymers with pendant methyl benzoate (B1203000) groups. mdpi.comdigitellinc.comrsc.org Copolymerization with other vinyl or alkyne monomers could also be envisioned to tailor the properties of the resulting materials. However, no such specific examples involving this compound have been documented.

Post-Polymerization Modification Strategies, including Click Chemistry.

The terminal alkyne functionality in a hypothetical polymer of this compound would theoretically be an ideal handle for post-polymerization modification via "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.com This would allow for the facile introduction of a wide range of functional groups onto the polymer backbone. Similarly, thiol-yne "click" reactions could be employed for cross-linking or functionalization. nih.govrsc.org However, no research has been published demonstrating these strategies on a polymer derived from this specific monomer.

Integration into Supramolecular Assemblies and Architectures.

There is no evidence in the scientific literature of this compound being used in the construction of supramolecular assemblies. While benzoate derivatives are known to participate in the formation of supramolecular structures through interactions like hydrogen bonding and π-π stacking, researchgate.netrsc.orgnih.govmpg.de and alkyne groups can also influence molecular packing, no studies have specifically investigated the self-assembly or host-guest chemistry of this compound.

Role in the Synthesis of Functional Organic Materials with Tailored Properties.

No functional organic materials with tailored properties derived from this compound have been reported. The combination of a rigid aromatic ring and a reactive alkyne group suggests potential for creating materials with interesting optical or electronic properties, but this remains unexplored.

Exploration in the Development of Responsive and Stimuli-Sensitive Materials.

There is no research available on the use of this compound in the development of responsive or stimuli-sensitive materials. The ester linkage could potentially be designed to be hydrolytically cleavable under specific pH conditions, and the alkyne could be used to attach stimuli-responsive moieties. However, no such materials based on this compound have been synthesized or characterized. nih.gov

Future Research Directions and Unexplored Avenues for Methyl 4 Prop 2 Yn 1 Yl Benzoate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of Methyl 4-(prop-2-yn-1-yl)benzoate are poised for significant advancements through the adoption of flow chemistry and automated synthesis. These technologies offer enhanced control, efficiency, and scalability over traditional batch methods. seqens.comneuroquantology.com

Flow chemistry, or continuous-flow chemistry, involves the continuous passage of reactants through a reactor, offering precise control over parameters like temperature, pressure, and reaction time. neuroquantology.comnih.gov This methodology is particularly advantageous for handling potentially hazardous reagents and intermediates safely and for improving reaction yields and product consistency. seqens.comacs.org For a compound like this compound, flow chemistry could be instrumental in optimizing its synthesis, for instance, in the esterification of 4-(prop-2-yn-1-yl)benzoic acid or the coupling reactions involving the terminal alkyne. The improved heat and mass transfer in flow reactors can lead to higher efficiency and selectivity in these processes. amt.uknih.gov

Automated synthesis platforms, which combine robotics with artificial intelligence (AI), are revolutionizing chemical synthesis by enabling high-throughput screening of reaction conditions and rapid library synthesis. nso-journal.orgemergentmind.comacm.org Integrating the synthesis of this compound derivatives into such a platform would allow for the rapid exploration of a vast chemical space. By systematically varying reaction partners, catalysts, and conditions, these automated systems can accelerate the discovery of new compounds with desired properties. youtube.com For example, an automated platform could efficiently screen a range of aryl halides for a Sonogashira coupling with this compound, quickly identifying the optimal conditions for each substrate.

The synergy between flow chemistry and automation could lead to fully automated, on-demand synthesis of molecules derived from this building block, significantly reducing development time from concept to testable molecule. acs.orgyoutube.com

Discovery and Application of Novel Catalytic Systems for Diverse Transformations

The reactivity of the terminal alkyne in this compound is largely governed by the catalytic system employed. Future research will undoubtedly focus on discovering and applying novel catalysts to unlock new transformations. A key area of development is the use of recyclable catalysts, which align with the principles of green chemistry by combining the selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. nsf.govmdpi.comnih.gov

Catalytic systems for alkyne functionalization are diverse and continue to expand. While palladium-catalyzed reactions like the Sonogashira coupling are well-established for terminal alkynes, there is significant potential in exploring other transition metals like nickel, copper, and gold. mdpi.com For instance, nickel-catalyzed cross-coupling reactions have been shown to be highly effective for C-P bond formation and hydroalkynylation. researchgate.netresearchgate.net The application of such catalysts to this compound could open pathways to novel phosphine-containing derivatives or selectively functionalized alkenes. rsc.org

Furthermore, the development of photocatalytic systems offers new avenues for alkyne functionalization under mild conditions. researchgate.netresearchgate.net These reactions, which are initiated by visible light, can enable transformations that are difficult to achieve with traditional thermal methods. For example, photocatalytic reductive functionalization of aryl alkynes has been demonstrated, suggesting that the alkyne in this compound could be functionalized in a similar manner to generate novel structures. researchgate.net

The table below illustrates potential catalytic transformations for this compound, highlighting the diversity of reactions that could be explored with novel catalytic systems.

| Transformation | Potential Catalyst System | Product Class | Significance |

| Cross-Coupling | Nickel or Copper-based catalysts | Substituted Alkynes/Enynes | Access to a wider range of conjugated systems. researchgate.netnih.gov |

| Cycloaddition | Ruthenium or Rhodium complexes | Heterocyclic compounds | Synthesis of potential pharmacophores. |

| Hydroarylation | Palladium or Nickel catalysts | Stilbene derivatives | Creation of photo-responsive materials or biologically active compounds. acs.org |

| Carbosulfonylation | Nickel/Photocatalyst dual system | Sulfonyl-dienes | Stereodivergent synthesis of functionalized dienes. researchgate.net |

Exploration of Advanced Functionalization Strategies for Complex Molecular Scaffolds

Beyond simple coupling reactions, the future of research with this compound will involve its incorporation into more complex molecular scaffolds using advanced functionalization strategies. This involves reactions that create multiple bonds in a single operation (cascade reactions) or selectively modify one part of the molecule without affecting others (late-stage functionalization). researchgate.net

The terminal alkyne is a versatile handle for such transformations. For example, cascade reactions involving the vicinal or geminal functionalization of the alkyne can lead to the rapid construction of diverse heterocyclic and carbocyclic structures. researchgate.net The application of such strategies to this compound could yield a library of complex molecules from a simple starting material.

Late-stage functionalization, the introduction of functional groups at a late stage in a synthetic sequence, is a powerful tool for the synthesis of analogues of complex molecules like natural products or drugs. acs.orgnih.gov The alkyne group of this compound is well-suited for this purpose, for example, through "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition to introduce a triazole linkage. This could be used to attach the benzoate (B1203000) moiety to biomolecules or other complex structures.

Furthermore, the aromatic ring of the molecule offers another site for functionalization. Strategies for C-H activation could be employed to selectively introduce substituents onto the benzene (B151609) ring, further increasing the molecular diversity that can be generated from this starting material.

The following table outlines some potential advanced functionalization strategies for this compound.

| Strategy | Reactive Site | Potential Reagents/Catalysts | Resulting Structure |

| Cascade Annulation | Alkyne | Transition metal catalysts, polyfunctional reagents | Polycyclic aromatic compounds, spirocycles |

| Click Chemistry | Alkyne | Azides, Copper(I) catalyst | 1,2,3-Triazole linked conjugates |

| C-H Functionalization | Aromatic Ring | Palladium, Rhodium, or Iridium catalysts | Substituted aromatic derivatives |

| Radical Addition/Cyclization | Alkyne | Radical initiators, trapping agents | Highly functionalized cyclopentanes researchgate.net |

Theoretical Predictions of Novel Reactivities and Untapped Applications

Computational chemistry provides a powerful lens through which to explore the reactivity of molecules and predict new transformations. rsc.org For this compound, theoretical studies, particularly using Density Functional Theory (DFT), can offer deep insights into its electronic structure and reaction mechanisms. researchgate.net

One key area for theoretical investigation is the influence of the methyl benzoate group on the reactivity of the terminal alkyne. While the alkyne is the primary site for many reactions, the electronic nature of the substituent on the aromatic ring can subtly modulate its reactivity. numberanalytics.com Computational studies can quantify these effects, helping to rationalize experimental observations and predict how changes to the ester group might influence reaction outcomes. For example, calculations can predict the activation barriers for different reaction pathways, guiding the choice of catalysts and reaction conditions. nih.govacs.org

Theoretical predictions can also be used to explore entirely new reactions. By modeling the interaction of this compound with various reagents and catalysts, it may be possible to identify novel, energetically favorable reaction pathways that have not yet been explored experimentally. nih.gov This could lead to the discovery of unprecedented transformations and the synthesis of novel molecular architectures.

Furthermore, computational methods can be used to predict the properties of molecules derived from this compound. For example, by calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, it is possible to estimate the electronic and optical properties of new materials. This could guide the design of novel organic semiconductors, dyes, or other functional materials based on this versatile building block.

| Computational Approach | Research Question | Predicted Outcome |

| DFT Calculations | What is the mechanism of a novel catalytic cycle? | Elucidation of reaction intermediates and transition states. rsc.org |

| Molecular Dynamics | How does the molecule interact with a biological target? | Prediction of binding modes and affinities. |

| Quantitative Structure-Activity Relationship (QSAR) | What structural features lead to desired properties? | Models that predict the activity of new derivatives. |

| Frontier Molecular Orbital (FMO) Theory | Where are the most likely sites for electrophilic/nucleophilic attack? | Rationalization of regioselectivity in reactions. nih.gov |

By embracing these future research directions, the scientific community can significantly expand the utility of this compound, transforming it from a simple building block into a key component in the development of new materials, medicines, and technologies.

Q & A

Q. How does the propargyl substituent influence reactivity in click chemistry applications compared to other alkyne-functionalized benzoates?

- Methodological Answer : The terminal alkyne in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). Kinetic studies using H NMR or fluorogenic assays compare reaction rates with bulkier analogs (e.g., methyl 4-(pent-4-yn-1-yl)benzoate). Computational modeling (DFT at B3LYP/6-31G* level) predicts electron density distribution at the triple bond, explaining regioselectivity in triazole formation .

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. calcium channel blocking) across studies?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line specificity, concentration ranges). Meta-analysis of IC values from peer-reviewed studies (e.g., PubChem Data) identifies outliers. Dose-response curves and competitive binding assays under standardized protocols (e.g., ATPase inhibition for calcium channels) clarify mechanisms. Comparative tables, like those for methyl 4-(2-cyanopropan-2-yl)benzoate, highlight substituent effects on bioactivity .

Q. How can computational models predict the compound’s metabolic stability and interaction with cytochrome P450 enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) simulates binding to CYP3A4 and CYP2D6 active sites. ADMET predictors (e.g., SwissADME) estimate metabolic pathways, identifying vulnerable sites (e.g., ester hydrolysis). In vitro microsomal assays validate predictions by monitoring metabolite formation via LC-MS/MS .

Method Development Questions

Q. What optimization strategies improve yield in propargylation reactions for this compound?

- Methodological Answer : Catalyst screening (e.g., Pd(PPh) vs. CuI) under inert atmospheres enhances coupling efficiency. Solvent polarity adjustments (e.g., DMF for polar propargyl bromides vs. THF for nonpolar analogs) and microwave-assisted synthesis reduce reaction time from 24h to 2h. GC-MS monitors intermediate formation, while column chromatography (silica gel, 5% EtOAc/hexane) isolates the product .

Q. How do substituent variations at the propargyl position (e.g., electron-withdrawing vs. donating groups) affect electronic properties?

- Methodological Answer : Hammett constants (σ) quantify electronic effects. Cyclic voltammetry (e.g., CH Instruments) measures oxidation potentials, correlating with substituent electronegativity. Frontier molecular orbital analysis (HOMO-LUMO gaps via Gaussian 09) predicts reactivity trends, validated by C NMR chemical shifts of the alkyne carbon .

Data and Comparison Tables

| Property | This compound | Methyl 4-(2-cyanopropan-2-yl)benzoate | Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate |

|---|---|---|---|

| Molecular Weight | 174.19 g/mol | 203.24 g/mol | 218.23 g/mol |

| Key Functional Group | Propargyl | Cyano-isopropyl | Tetrazole |

| Biological Activity | Calcium channel blocking (predicted) | Anticancer (IC = 8.2 µM) | Antimicrobial (MIC = 16 µg/mL) |

| LogP | 2.1 (Predicted) | 1.8 | 1.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.